An In-depth Technical Guide to 1-(2-Bromo-5-nitrophenyl)ethanone
An In-depth Technical Guide to 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-nitrophenyl)ethanone is a substituted acetophenone derivative that holds significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive ketone, a bromine atom, and a nitro group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.
Chemical Properties
A thorough understanding of the physicochemical properties of 1-(2-Bromo-5-nitrophenyl)ethanone is fundamental for its application in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65130-31-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][3][4][5] |
| Molecular Weight | 244.04 g/mol | [1][6] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage | Store at room temperature | [3][4] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing bromo and nitro groups, and a characteristic singlet for the methyl protons of the acetyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the aromatic C-C bonds, the C-Br bond, and the nitro group (N-O) stretching vibrations.
Mass Spectrometry (MS): The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of functional groups such as the methyl, acetyl, and nitro moieties.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone is not widely published, a general approach can be inferred from the synthesis of analogous compounds like 2-bromo-1-(3-nitrophenyl)ethanone.[7] A plausible synthetic route involves the bromination of a suitable acetophenone precursor.
Hypothetical Synthesis Workflow
Caption: A logical workflow for the synthesis and purification of 1-(2-Bromo-5-nitrophenyl)ethanone.
Experimental Protocol (Adapted from a similar synthesis)[7]
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Reaction Setup: To a stirred solution of the appropriate acetophenone precursor in a suitable solvent (e.g., chloroform), add the brominating agent (e.g., bromine) dropwise at a controlled temperature (e.g., 0–5 °C).
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Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).
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Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, a mild base solution (e.g., 10% aq. sodium bicarbonate), and brine.
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Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Drug Development
Substituted acetophenones are recognized as valuable scaffolds in medicinal chemistry. The presence of the bromo and nitro functional groups on the phenyl ring of 1-(2-Bromo-5-nitrophenyl)ethanone provides multiple reactive sites for further chemical transformations, making it an attractive starting material for the synthesis of biologically active molecules.
Role as a Synthetic Intermediate
The bromine atom can be readily displaced by nucleophiles or participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The ketone functionality can undergo a variety of reactions, including condensation and reduction, to build more complex molecular architectures. These transformations allow for the generation of libraries of compounds for screening in drug discovery programs.
Potential Biological Activities of Derivatives
Derivatives of bromo-nitroacetophenones are being investigated for a range of pharmacological activities. For instance, some acetophenone derivatives have shown potential as enzyme inhibitors, which is a critical area of drug development.[8] The structural motifs accessible from 1-(2-Bromo-5-nitrophenyl)ethanone may be relevant to the development of inhibitors for various enzymes, including protein tyrosine phosphatases and kinases.
Logical Relationship in Drug Discovery
Caption: The central role of 1-(2-Bromo-5-nitrophenyl)ethanone in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(2-Bromo-5-nitrophenyl)ethanone. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(2-Bromo-5-nitrophenyl)ethanone is a chemical intermediate with considerable potential for the synthesis of novel compounds with interesting biological activities. While there is a need for more comprehensive data on its specific physical and chemical properties, the existing information on related structures highlights its utility as a versatile building block in medicinal chemistry and drug discovery. Further research into this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. 2-BROMO-5-NITROACETOPHENONE | 65130-31-6 [chemicalbook.com]
- 2. 1-(2-bromo-5-nitrophenyl)ethan-1-one | CAS:65130-31-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethanone, 1-(2-bromo-5-nitrophenyl)-|lookchem [lookchem.com]
- 5. 65130-31-6|1-(2-Bromo-5-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized acetophenones as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
